molecular formula C14H14N2OS B14309836 N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline CAS No. 111930-17-7

N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline

Cat. No.: B14309836
CAS No.: 111930-17-7
M. Wt: 258.34 g/mol
InChI Key: XHWOQYVBIFXMNZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline is an organic compound known for its unique chemical structure and properties It is a derivative of aniline, where the aniline ring is substituted with a nitroso group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline typically involves the nitration of N,N-dimethylaniline followed by the introduction of a sulfanyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution occurs without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols and amines can react with the sulfanyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline exerts its effects involves interactions with various molecular targets. The nitroso group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-nitrosoaniline: Similar structure but lacks the sulfanyl group.

    N,N-Dimethyl-4-aminophenyl sulfide: Contains a sulfanyl group but lacks the nitroso group.

Uniqueness

This compound’s dual functional groups make it a versatile reagent in synthetic chemistry and a valuable subject of study in various scientific disciplines.

Properties

CAS No.

111930-17-7

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N,N-dimethyl-4-(4-nitrosophenyl)sulfanylaniline

InChI

InChI=1S/C14H14N2OS/c1-16(2)12-5-9-14(10-6-12)18-13-7-3-11(15-17)4-8-13/h3-10H,1-2H3

InChI Key

XHWOQYVBIFXMNZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N=O

Origin of Product

United States

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